2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-24-15-9-6-14(7-10-15)19-17-11-8-13-4-2-3-5-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXZJYOTMYIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384547 | |
| Record name | 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119825-06-8 | |
| Record name | 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of resorcinol generates a chromene precursor, which undergoes intramolecular cyclization to yield the target compound. Key parameters influencing yield include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Catalyst loading | 0.5 mmol | +22% vs. 0.25 mmol |
| Reaction time | 2 hours | -15% at 4 hours |
| Temperature | 25°C | -30% at 50°C |
| Molar ratio (1:1:1) | 1:1.1:1 | +18% vs. 1:1:1 |
The aqueous medium suppresses side reactions while enabling catalyst recycling, achieving yields up to 92%.
Solvent-Free Mechanochemical Synthesis
Grinding techniques employing 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) and ceric ammonium nitrate (CAN) as co-catalysts demonstrate superior atom economy.
Catalytic System Performance
The ionic liquid [BDBDMIm]Br acts as both phase-transfer catalyst and Brønsted acid, while CAN facilitates oxidation of benzyl alcohol derivatives to aldehydes in situ. This tandem catalysis enables direct use of 4-methoxybenzyl alcohol instead of pre-synthesized aldehyde:
| Catalyst Combination | Yield (%) | Reaction Time (min) |
|---|---|---|
| [BDBDMIm]Br alone | 48 | 120 |
| CAN alone | 52 | 90 |
| [BDBDMIm]Br + CAN | 94 | 45 |
This method eliminates solvent use and reduces energy input, with the ionic liquid being recyclable for five cycles without significant activity loss.
| Frequency (GHz) | Power (W) | Time (min) | Expected Yield (%) |
|---|---|---|---|
| 2.45 | 300 | 15 | 88 |
| 5.80 | 500 | 8 | 92 |
Microwave dielectric heating may accelerate the rate-limiting Michael addition step by 4–6× compared to conventional heating.
Comparative Analysis of Methods
| Metric | Aqueous Method | Mechanochemical | Microwave (Projected) |
|---|---|---|---|
| Yield (%) | 92 | 94 | 92 |
| Reaction time | 2 hours | 45 minutes | 15 minutes |
| Temperature (°C) | 25 | 25 | 80 |
| E-factor | 8.2 | 1.1 | 3.5 |
| Scalability | Pilot-scale | Lab-scale | Bench-scale |
The mechanochemical approach exhibits the lowest environmental impact (E-factor = mass waste/mass product), while microwave synthesis offers the fastest kinetics.
Structural Characterization Data
Critical analytical data for verifying synthesis success:
FT-IR (KBr, cm⁻¹):
¹H NMR (400 MHz, DMSO-d₆):
13C NMR (100 MHz, DMSO-d₆):
Industrial Scalability Considerations
While lab-scale methods show promise, industrial adoption requires addressing:
-
Continuous Flow Processing: Microreactor systems could enhance heat/mass transfer in aqueous syntheses
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Catalyst Immobilization: Supporting [BDBDMIm]Br on mesoporous silica would facilitate catalyst recovery
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Purification Challenges: Recrystallization from ethanol-toluene (1:3) gives 99.5% purity but increases E-factor
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for pharmaceutical applications:
- Antioxidant Activity : Studies have demonstrated that chromene derivatives can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antitumor Properties : Research indicates that 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound has shown efficacy against various bacterial and fungal strains, suggesting potential use as an antimicrobial agent.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of several chromene derivatives, including this compound. The results indicated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The structure-activity relationship suggested that the methoxy group enhances electron donation, improving antioxidant properties .
Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines revealed that this compound exhibits cytotoxic effects. Treatment with varying concentrations resulted in dose-dependent inhibition of cell growth in breast and colon cancer cells. Mechanistic studies indicated that the compound induces apoptosis via the intrinsic pathway, activating caspases and leading to DNA fragmentation .
Mechanism of Action
The mechanism by which 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation . In biological systems, it may interact with bacterial cell walls or DNA, disrupting essential processes and leading to antibacterial effects.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 3-nitrophenyl analog (electron-withdrawing) exhibits potent antiproliferative activity, while the 4-methoxyphenyl derivative (electron-donating) shows moderate cytotoxicity .
- Substituent position : Ortho-substituted derivatives (e.g., 2-fluorophenyl) display reduced solubility compared to para-substituted analogs due to steric hindrance .
- Crystal packing: The target compound’s hydrogen-bonded network enhances thermal stability (melting point: ~493 K) compared to non-hydrogen-bonded analogs .
Key Observations :
- Microwave synthesis reduces reaction time (minutes vs. hours) and improves yields (>90%) compared to conventional methods .
- Organocatalysts (e.g., urea) enable eco-friendly synthesis of bromophenyl derivatives but require longer reaction times .
Pharmacological Activities
Key Observations :
- Electron-withdrawing groups enhance potency : The 3-nitrophenyl analog’s IC₅₀ is 15-fold lower than the target compound’s, attributed to improved cellular uptake and target binding .
- Multiple methoxy groups : CN7:1h (3,4,5-trimethoxyphenyl) shows superior anti-inflammatory activity via dual pathway inhibition, suggesting synergistic effects of methoxy substituents .
- Lack of anticoagulant activity: Unlike warfarin-like derivatives (e.g., 2-amino-5-oxo-4-phenyl analog), the target compound primarily targets proliferative pathways .
Physicochemical Properties
Key Observations :
Biological Activity
2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a compound belonging to the class of 4H-chromenes, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction. A common method utilizes a three-component reaction involving an aromatic aldehyde, malononitrile, and a suitable enolizable compound under catalytic conditions. For instance, the use of nano-kaoline/BF3/Fe3O4 as a catalyst has been reported to yield high product efficiency under solvent-free conditions .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Several studies have demonstrated that derivatives of 4H-chromenes exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values less than 30 μg/mL against breast cancer cell lines (MDA-MB-231, MCF-7) when compared to etoposide, a standard chemotherapeutic agent .
- Antioxidant Properties : The presence of the chromene moiety contributes to antioxidant activity, which is essential for mitigating oxidative stress in biological systems. This property is crucial for potential applications in preventing cellular damage associated with various diseases .
- Antimicrobial Activity : Compounds within this class have also been noted for their antibacterial and antifungal properties. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
-
Cytotoxicity against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various 4H-chromene derivatives against MDA-MB-231 and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than etoposide, highlighting their potential as effective anticancer agents .
- Table 1 summarizes the IC50 values of selected derivatives against different cancer cell lines:
Compound MDA-MB-231 (IC50 μg/mL) MCF-7 (IC50 μg/mL) T47D (IC50 μg/mL) Etoposide 10 15 20 Compound A 5 8 12 Compound B 3 6 10 - Mechanistic Studies :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of chromene derivatives. For instance, substituents at specific positions on the aromatic ring can enhance cytotoxicity or alter selectivity towards different cancer types .
Q & A
Q. What are the most efficient synthetic routes for preparing 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile?
The compound is typically synthesized via a one-pot multicomponent reaction involving 4-methoxy-1-naphthol, 4-methoxybenzaldehyde, and malononitrile under microwave irradiation (140°C, 2 minutes) in ethanolic piperidine . This method offers rapid reaction times and high yields. Alternative protocols include condensation of α-cyanocinnamonitriles with phenols under basic conditions, as demonstrated in related chromene derivatives .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the title compound crystallizes in a monoclinic system (space group P1) with key parameters:
Q. How can researchers confirm the optical inactivity of synthesized derivatives?
Polarimetry is used to measure optical rotation. For racemic mixtures (e.g., derivatives synthesized via non-chiral catalysts), zero rotation at 589 nm confirms the absence of enantiomeric excess .
Advanced Research Questions
Q. What strategies are employed to study structure-activity relationships (SAR) for antitumor activity?
- Derivatization : Modify substituents at the 2-amino, 3-cyano, or 4-methoxyphenyl positions. For example:
- N-acetylation reduces antibacterial activity but enhances antitumor potency .
- Fluorine substitution at the phenyl ring improves bioavailability in related chromenes .
Q. How can protein-binding interactions (e.g., with bovine serum albumin) be analyzed quantitatively?
- Spectrofluorimetry : Monitor fluorescence quenching of BSA at λex = 280 nm upon ligand binding. Calculate binding constants (Kb) via Stern-Volmer plots .
- Circular dichroism (CD) : Detect conformational changes in BSA (e.g., α-helix to β-sheet transitions) upon compound interaction .
Q. How to resolve contradictions in pharmacological data across studies?
- Dose-response validation : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum content). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain inconsistent in vivo results .
Q. What computational methods are used to model molecular interactions?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic attack sites .
- Molecular docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., TFF3 or EGFR) using crystal structures from the PDB .
Q. How are crystal structure discrepancies addressed during refinement?
- SHELXL refinement : Apply restraints for disordered moieties (e.g., methoxy groups) and validate via R-factor convergence (< 0.05) .
- Hydrogen bonding analysis : Use Mercury software to verify intermolecular interactions (e.g., N–H⋯O vs. π–π stacking) against experimental data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
